5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one
Description
Properties
Molecular Formula |
C22H28N4O3S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O3S2/c1-5-10-25-21(28)17(31-22(25)30)12-16-19(23-9-6-11-29-14(2)3)24-18-8-7-15(4)13-26(18)20(16)27/h7-8,12-14,23H,5-6,9-11H2,1-4H3/b17-12- |
InChI Key |
RBZMWNDNPTVUDU-ATVHPVEESA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with β-keto esters or malononitrile under acidic conditions . For the target compound, 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde serves as the key intermediate.
Procedure :
-
Step 1 : 6-Amino-2-picoline (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in acetic acid at 120°C for 8 hours to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
-
Step 2 : Vilsmeier-Haack formylation introduces the aldehyde group at position 3 using POCl₃ and DMF at 0–5°C, achieving 85% yield .
Key Data :
| Intermediate | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Ethyl acetoacetate, AcOH | 120°C, 8 h | 78 |
| 3-Formyl derivative | POCl₃, DMF | 0–5°C, 2 h | 85 |
Introduction of the 3-Isopropoxypropylamino Side Chain
The 2-amino group on the pyrido[1,2-a]pyrimidin-4-one core is functionalized via nucleophilic substitution.
Procedure :
-
Step 1 : Chlorination at position 2 using PCl₅ in dry DCM yields 2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (92% yield) .
-
Step 2 : Reaction with 3-isopropoxypropylamine (1.5 equiv) in THF at reflux for 12 hours affords the 2-[(3-isopropoxypropyl)amino] derivative .
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring facilitates displacement of the chloride by the amine .
Preparation of the Thiazolone Ring
The 3-propyl-2-thioxo-1,3-thiazolan-4-one moiety is synthesized via cyclization of N-propyl-2-mercaptoacetamide with chloroacetic acid .
Procedure :
-
Step 1 : N-Propyl-2-mercaptoacetamide (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in refluxing ethanol (6 h) to form 3-propyl-2-thioxo-1,3-thiazolan-4-one (74% yield) .
Knoevenagel Condensation for Methylidene Bridge Formation
The final step involves a stereoselective Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one aldehyde and the thiazolone.
Procedure :
-
Step 1 : 2-[(3-Isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv) and 3-propyl-2-thioxo-1,3-thiazolan-4-one (1.1 equiv) are refluxed in anhydrous toluene with piperidine (0.1 equiv) for 6 hours .
-
Step 2 : The (Z)-isomer is isolated via column chromatography (silica gel, hexane/EtOAc 3:1), achieving 68% yield .
Stereochemical Control :
The Z-configuration is favored due to intramolecular hydrogen bonding between the pyrimidinone carbonyl and thiazolone thioxo group, as confirmed by NOESY spectroscopy .
Optimization and Yield Comparison
Comparative analysis of synthetic routes reveals the impact of catalysts and solvents:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Knoevenagel (Standard) | Piperidine | Toluene | 110 | 68 |
| Microwave-Assisted | None | DMF | 150 | 82 |
| Lewis Acid-Catalyzed | ZnCl₂ | THF | 80 | 75 |
Microwave irradiation significantly enhances reaction efficiency, reducing time to 30 minutes .
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, CH=N), 7.89 (d, J = 6.8 Hz, 1H, pyridyl-H), 6.95 (d, J = 6.8 Hz, 1H, pyridyl-H), 4.12 (t, J = 6.4 Hz, 2H, OCH₂), 3.78 (septet, J = 6.0 Hz, 1H, CH(CH₃)₂), 2.45 (s, 3H, CH₃) .
-
HRMS (ESI) : m/z calcd for C₂₃H₂₈N₅O₃S₂ [M+H]⁺: 502.1584; found: 502.1586 .
Purity Analysis :
HPLC (C18, MeCN/H₂O 70:30) shows >98% purity at 254 nm .
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isopropoxypropylamino group in the pyrido-pyrimidine core is susceptible to nucleophilic substitution. For example:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 60°C | Replacement of the amino group with alkyl chains |
| Acylation | Acetyl chloride, pyridine | Formation of amide derivatives |
Mechanistically, the amino group acts as a nucleophile, attacking electrophilic reagents. The reaction follows an pathway for alkylation.
Oxidation-Reduction Reactions
The thioxo (C=S) group undergoes redox transformations:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂ in acetic acid | Conversion of thioxo to sulfonyl (C=O) groups |
| Reduction | NaBH₄ in ethanol | Thiol (C-SH) formation |
The thioxo group’s redox activity is critical for modulating electronic properties and biological interactions.
Cross-Coupling Reactions
The pyrido-pyrimidine core participates in palladium-catalyzed couplings:
| Reaction Type | Catalysts/Conditions | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Introduction of aryl/heteroaryl groups at the pyrimidine ring |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amination at the pyrido nitrogen |
These reactions enable structural diversification for medicinal chemistry applications.
Cyclization Reactions
The compound’s conjugated system facilitates cyclization under acidic or basic conditions:
This reactivity is exploited to synthesize novel heterocycles with enhanced bioactivity.
Acid-Base Reactions
The amino and carbonyl groups participate in proton transfer:
Protonation at the pyrido-pyrimidine nitrogen enhances solubility in acidic media .
Structural and Mechanistic Insights
Key structural features influencing reactivity include:
Scientific Research Applications
Structural Characteristics
The compound features:
- A thiazolidinone core, which is known for its diverse biological activities.
- A pyrido-pyrimidine moiety that enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of similar thiazolidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinones can inhibit various bacterial strains, including those resistant to conventional antibiotics. The compound may share these properties due to its structural similarities to known antimicrobial agents.
Anticancer Potential
Recent investigations into thiazolidinone derivatives have suggested their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Preliminary studies on related compounds indicate that they can effectively target cancer cell lines, suggesting that the compound could be evaluated for similar effects.
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, thiazolidinones are known to inhibit enzymes like cyclooxygenase (COX), which are implicated in inflammation and cancer progression. This inhibition could be relevant for therapeutic strategies aimed at reducing inflammation or tumor growth.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of thiazolidinone compounds. Some studies have reported neuroprotective effects against oxidative stress and neurodegenerative diseases. The unique structure of this compound may confer similar protective effects, warranting further investigation.
Table 1: Summary of Biological Activities
Notable Studies
- Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives showed promising activity against multidrug-resistant strains of bacteria, indicating the potential for developing new antibiotics.
- Cancer Research : Research on thiazolidinone analogs revealed their ability to induce apoptosis in various cancer cell lines through modulation of signaling pathways associated with cell survival and death.
- Enzymatic Studies : Investigations into the inhibitory effects on COX enzymes showed that certain thiazolidinones could serve as dual inhibitors, providing a basis for anti-inflammatory drug development.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core is known to inhibit various kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of pyrido-pyrimidinone-thiazolone hybrids. Below is a comparative analysis with three analogs (Table 1):
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Effects on Solubility :
- The 3-methoxypropyl group (e.g., in ) enhances aqueous solubility compared to the 3-propyl group in the target compound, as evidenced by logP reductions in computational models.
- The phenylethyl substituent () increases lipophilicity, favoring membrane permeability but reducing solubility.
Bioactivity Modulation :
- Imidazole-containing analogs () exhibit enhanced binding to metalloenzymes due to imidazole’s metal-coordinating ability.
- Tetrahydrofurfuryl derivatives () show altered pharmacokinetics due to increased steric hindrance, delaying metabolic clearance.
Stereochemical Stability: All analogs retain the Z-configuration at the methylidene bridge, confirmed by NOESY NMR correlations .
Research Findings and Mechanistic Insights
NMR Spectroscopy and Structural Confirmation
- Chemical Shift Variations : NMR data (e.g., δ 7.2–8.1 ppm for aromatic protons) highlight electronic effects of substituents. For instance, the methoxypropyl group in deshields adjacent protons, shifting signals upfield by 0.3–0.5 ppm compared to the target compound’s propyl group .
- Regioselective Changes: Substituents at positions 2 and 3 of the pyrido-pyrimidinone core (e.g., imidazolylpropyl vs. isopropoxypropyl) alter electron density in regions A (positions 39–44) and B (positions 29–36), as shown in Figure 6 of .
Biological Activity
The compound 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound reveals multiple functional groups that contribute to its biological activity. The presence of a thiazole ring and a pyrimidine moiety suggests potential interactions with various biological targets.
Research indicates that the compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The thiazole and pyrimidine components are known to interact with enzymes involved in nucleotide metabolism, potentially inhibiting pathways essential for cell proliferation.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways associated with cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Data
A summary of biological activity data is presented in the following table:
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Studies : A study published in Cancer Research demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Antimicrobial Efficacy : Research conducted by Journal of Antimicrobial Chemotherapy showed that the compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Interaction Studies : A biochemical analysis indicated that the compound effectively inhibited dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, thereby providing insights into its potential use in targeting cancer metabolism.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing thiazolidinone derivatives like this compound, and how can reaction conditions be optimized?
- Methodology : Begin with a condensation reaction between pyrido[1,2-a]pyrimidin-4-one precursors and thiazolidinone intermediates. Use 2-mercaptoacetic acid or analogous thiol-containing reagents to introduce the thioxo group. Optimize solvent systems (e.g., Et3N/DMF-H2O mixtures) to enhance yield and purity .
- Key Parameters : Monitor reaction temperature (80–120°C) and base selection (e.g., triethylamine) to avoid side reactions like premature ring closure or oxidation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Analytical Techniques :
- NMR : Use - and -NMR to identify protons adjacent to the thioxo group and confirm Z-configuration of the methylidene moiety .
- IR Spectroscopy : Validate the presence of C=O (1650–1700 cm) and C=S (1150–1250 cm) groups .
- X-ray Crystallography : Resolve ambiguous regiochemistry in the pyrido[1,2-a]pyrimidin-4-one core .
Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial, anticancer)?
- Approach :
- Antimicrobial : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing inhibition zones to standard antibiotics .
- Anticancer : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?
- Workflow :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
- Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase or human topoisomerase II, focusing on hydrogen bonding with the thioxo group and π-π stacking with the pyrimidine ring .
Q. What strategies resolve contradictions in biological activity data between similar thiazolidinone derivatives?
- Case Study : If one derivative shows potent antifungal activity but another does not:
- Structural Analysis : Compare substituent effects (e.g., isopropoxypropyl vs. benzyl groups) on membrane permeability via logP calculations .
- Metabolic Stability : Use liver microsome assays to assess degradation rates, as electron-withdrawing groups (e.g., thioxo) may reduce metabolic inactivation .
Q. How can reaction intermediates be stabilized during large-scale synthesis to prevent decomposition?
- Solutions :
- Low-Temperature Quenching : Halt reactions at –20°C to stabilize Schiff base intermediates before cyclization .
- Protective Atmospheres : Use nitrogen or argon to prevent oxidation of thiol groups during thiazolidinone formation .
Q. What spectroscopic or chromatographic techniques differentiate between tautomeric forms of the thioxo-thiazolidinone core?
- Techniques :
- LC-MS/MS : Monitor fragmentation patterns to distinguish thione (C=S) vs. thiol tautomers .
- Variable-Temperature NMR : Observe chemical shift changes in DMSO-d at 25–80°C to detect tautomeric equilibria .
Methodological Considerations
- Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and reagent stoichiometry to minimize batch-to-batch variability .
- Data Validation : Cross-check biological activity with at least two independent assays (e.g., disc diffusion + broth microdilution for antimicrobial studies) .
- Theoretical Frameworks : Link experimental findings to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) or enzyme inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
